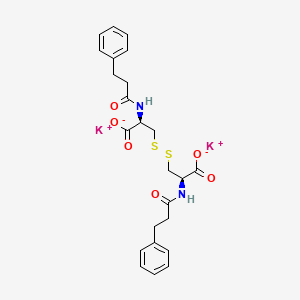
Cystine, N,N'-bis(hydrocinnamoyl)-, dipotassium salt, L-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cystine, N,N’-bis(hydrocinnamoyl)-, dipotassium salt, L- is a synthetic derivative of cystine, an oxidized dimer of the amino acid cysteine. This compound is characterized by the presence of hydrocinnamoyl groups attached to the cystine molecule, and it is commonly used in various scientific research applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cystine, N,N’-bis(hydrocinnamoyl)-, dipotassium salt, L- typically involves the reaction of L-cystine with hydrocinnamic acid in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The dipotassium salt form is achieved by neutralizing the reaction mixture with potassium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or other suitable purification techniques .
化学反応の分析
Types of Reactions
Cystine, N,N’-bis(hydrocinnamoyl)-, dipotassium salt, L- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds, converting the compound back to its thiol form.
Substitution: The hydrocinnamoyl groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various cystine derivatives with modified functional groups, depending on the specific reagents and conditions used .
科学的研究の応用
Cystine, N,N’-bis(hydrocinnamoyl)-, dipotassium salt, L- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Studied for its role in protein folding and stability due to its disulfide bonds.
Medicine: Investigated for its potential anti-cancer properties and its role in reducing oxidative stress.
Industry: Utilized in the production of pharmaceuticals and as a stabilizing agent in various formulations
作用機序
The compound exerts its effects primarily through the formation and reduction of disulfide bonds. These bonds play a crucial role in maintaining the structural integrity of proteins and other biomolecules. The hydrocinnamoyl groups enhance the compound’s stability and reactivity, making it a valuable tool in various biochemical applications .
類似化合物との比較
Similar Compounds
L-cystine: The parent compound, which lacks the hydrocinnamoyl groups.
N-acetylcysteine: A derivative of cysteine with acetyl groups, commonly used as a mucolytic agent.
Dithiothreitol (DTT): A reducing agent used to break disulfide bonds in proteins.
Uniqueness
Cystine, N,N’-bis(hydrocinnamoyl)-, dipotassium salt, L- is unique due to the presence of hydrocinnamoyl groups, which enhance its stability and reactivity compared to other cystine derivatives. This makes it particularly useful in applications requiring robust and stable disulfide bonds .
特性
CAS番号 |
65375-71-5 |
|---|---|
分子式 |
C24H26K2N2O6S2 |
分子量 |
580.8 g/mol |
IUPAC名 |
dipotassium;(2R)-3-[[(2R)-2-carboxylato-2-(3-phenylpropanoylamino)ethyl]disulfanyl]-2-(3-phenylpropanoylamino)propanoate |
InChI |
InChI=1S/C24H28N2O6S2.2K/c27-21(13-11-17-7-3-1-4-8-17)25-19(23(29)30)15-33-34-16-20(24(31)32)26-22(28)14-12-18-9-5-2-6-10-18;;/h1-10,19-20H,11-16H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32);;/q;2*+1/p-2/t19-,20-;;/m0../s1 |
InChIキー |
WYDLEMGNLRZCCC-TULUPMBKSA-L |
異性体SMILES |
C1=CC=C(C=C1)CCC(=O)N[C@@H](CSSC[C@@H](C(=O)[O-])NC(=O)CCC2=CC=CC=C2)C(=O)[O-].[K+].[K+] |
正規SMILES |
C1=CC=C(C=C1)CCC(=O)NC(CSSCC(C(=O)[O-])NC(=O)CCC2=CC=CC=C2)C(=O)[O-].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


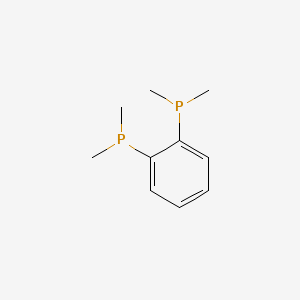
![Sarhamnolosid [German]](/img/structure/B13769271.png)
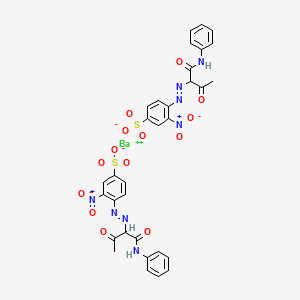
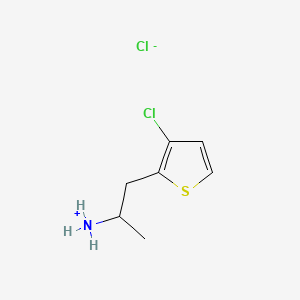

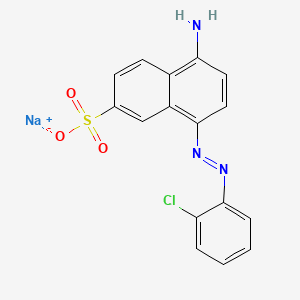
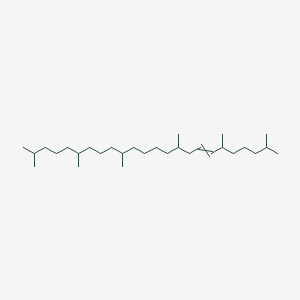
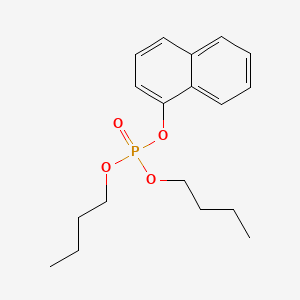
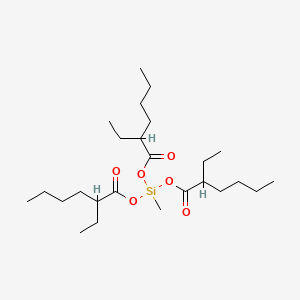
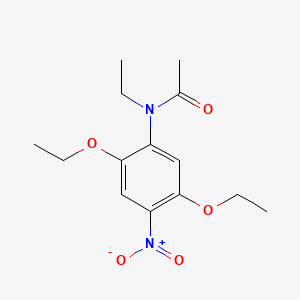
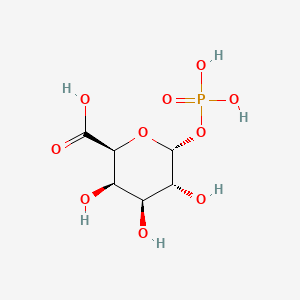

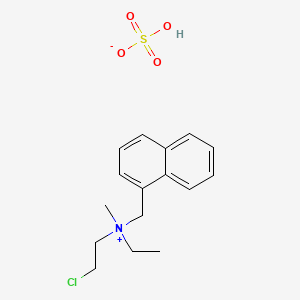
![2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate](/img/structure/B13769335.png)
